molecular formula C9H8BrF3O B2922173 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene CAS No. 126300-83-2

1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene

Cat. No. B2922173
CAS RN: 126300-83-2
M. Wt: 269.061
InChI Key: CZDBWHVEQFCRIG-UHFFFAOYSA-N
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Description

“1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” is a chemical compound with the molecular formula C9H8BrF3O and a molecular weight of 269.06 . It is used in proteomics research .


Molecular Structure Analysis

The molecular structure of “1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” consists of a benzene ring with a bromomethyl group and a trifluoroethoxy group attached to it .


Physical And Chemical Properties Analysis

“1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” is a liquid at room temperature. It has a refractive index of 1.461 and a density of 1.622 g/mL at 25 °C .

Scientific Research Applications

Chemical Interactions and Structure Analysis

  • Bromo- and bromomethyl-substituted benzenes, including compounds similar to 1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene, have been studied for their structural properties. These studies focus on interactions like C–H···Br, C–Br···Br, and C–Br···π, which are significant in understanding the molecular packing and chemical behavior of such compounds (Jones, Kuś, & Dix, 2012).

Synthetic Applications and Reactions

  • 1,2-bis(bromomethyl)benzene, a related compound, has been used in electrochemical reactions with 1,4-hydroquinone. These studies highlight the potential of such compounds in green electro-synthesis, showcasing their role in producing high-yield, selective, and pure compounds with minimal waste (Habibi, Pakravan, & Nematollahi, 2014).

Fluorescence and Photoluminescence Properties

  • Research on derivatives like 1-Bromo-4-(2,2-diphenylvinyl) benzene demonstrates the fluorescence properties of bromomethyl-substituted benzenes. These properties are crucial for applications in material science and photonic devices (Zuo-qi, 2015).

Solvent Effects in Chemical Reactions

  • The solvent effects on bromine atom-transfer radical addition reactions involving compounds like ethyl bromoacetate and 1-octene have been studied. This research is relevant to understanding the reactivity and efficiency of bromomethyl-substituted benzenes in various solvent environments (Yorimitsu et al., 2001).

Polymer and Macromolecule Synthesis

  • Bromomethyl-substituted benzenes are used in the synthesis of polymers and macromolecules. For example, 1,4-Dibromo-2,5-bis(bromomethyl)benzene is utilized as a bifunctional initiator in cationic ring opening polymerization, leading to new polyphenylenes with high solubility and thermal stability (Cianga, Hepuzer, & Yagcı, 2002).

Mechanism of Action

The mechanism of action of “1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene” is not clear from the available resources. It’s likely that its reactivity is influenced by the presence of the bromomethyl and trifluoroethoxy groups .

Safety and Hazards

This compound is classified as a skin irritant. Precautionary measures include avoiding skin contact and inhalation, and using personal protective equipment such as gloves and eyeshields .

properties

IUPAC Name

1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrF3O/c10-5-7-1-3-8(4-2-7)14-6-9(11,12)13/h1-4H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZDBWHVEQFCRIG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CBr)OCC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrF3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene

CAS RN

126300-83-2
Record name 1-(bromomethyl)-4-(2,2,2-trifluoroethoxy)benzene
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